molecular formula C13H21N B14505053 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine CAS No. 64170-59-8

1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine

Cat. No.: B14505053
CAS No.: 64170-59-8
M. Wt: 191.31 g/mol
InChI Key: LIXOVWMTLMBPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine is an organic compound that features a piperidine ring attached to a cyclopentene ring, which is further substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving an amine and a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Prop-2-en-1-yl)cyclopent-3-ene-1-carboxylic acid
  • 2-Cyclopenten-1-one, 2,3-dimethyl-
  • (4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol

Uniqueness

1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64170-59-8

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

1-(5-prop-2-enylcyclopenten-1-yl)piperidine

InChI

InChI=1S/C13H21N/c1-2-7-12-8-6-9-13(12)14-10-4-3-5-11-14/h2,9,12H,1,3-8,10-11H2

InChI Key

LIXOVWMTLMBPSF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC=C1N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.